molecular formula C24H18N2O4S2 B2860308 N-(5-benzoyl-4-phenylthiazol-2-yl)-3-(methylsulfonyl)benzamide CAS No. 896287-21-1

N-(5-benzoyl-4-phenylthiazol-2-yl)-3-(methylsulfonyl)benzamide

Cat. No.: B2860308
CAS No.: 896287-21-1
M. Wt: 462.54
InChI Key: CXBBLTSTBQLOGM-UHFFFAOYSA-N
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Description

N-(5-benzoyl-4-phenylthiazol-2-yl)-3-(methylsulfonyl)benzamide is a useful research compound. Its molecular formula is C24H18N2O4S2 and its molecular weight is 462.54. The purity is usually 95%.
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Biological Activity

N-(5-benzoyl-4-phenylthiazol-2-yl)-3-(methylsulfonyl)benzamide is a thiazole derivative that has garnered attention for its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article aims to provide a comprehensive overview of its biological activity, synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound has the following chemical characteristics:

  • Molecular Formula : C24_{24}H18_{18}N2_2O4_4S2_2
  • Molecular Weight : 462.5 g/mol
  • CAS Number : 896287-21-1

The molecular structure features a thiazole ring, which is known for its diverse biological activities. The presence of a benzoyl group and a methylsulfonyl group enhances its interaction with biological targets, making it a candidate for further pharmacological studies .

This compound primarily exerts its biological effects through interactions with specific molecular targets, including enzymes and receptors. The thiazole moiety is known to modulate various biochemical pathways by:

  • Inhibiting Enzymatic Activity : The compound may bind to the active site of enzymes, blocking their activity and altering metabolic pathways.
  • Inducing Apoptosis : Studies suggest that thiazole derivatives can promote programmed cell death in cancer cells by interacting with apoptotic signaling pathways .

Anticancer Activity

Research has indicated that thiazole derivatives possess significant anticancer properties. For instance:

  • Cytotoxicity Assays : In vitro studies have shown that this compound exhibits cytotoxic effects against various cancer cell lines. The compound's IC50_{50} values indicate potent activity, often surpassing standard chemotherapeutic agents like doxorubicin .
Cell LineIC50_{50} (µg/mL)Reference DrugIC50_{50} (µg/mL)
A-431 (skin cancer)1.98 ± 1.22Doxorubicin1.61 ± 1.92
U251 (glioblastoma)<10Cisplatin0.5

The structure–activity relationship (SAR) studies suggest that specific substitutions on the phenyl ring enhance the anticancer activity of thiazole derivatives .

Antimicrobial Activity

This compound has also been evaluated for its antimicrobial properties:

  • Bacterial Inhibition : The compound demonstrated significant antibacterial activity against Gram-positive and Gram-negative bacteria, comparable to standard antibiotics like norfloxacin.
Bacterial StrainZone of Inhibition (mm)Standard AntibioticZone of Inhibition (mm)
Staphylococcus aureus15Norfloxacin18
Escherichia coli12Ampicillin14

The presence of electron-donating groups in the structure has been linked to enhanced antimicrobial efficacy .

Case Studies and Research Findings

  • Study on Anticancer Activity : A recent investigation into the anticancer effects of various thiazole derivatives revealed that compounds similar to this compound showed promising results against human melanoma and glioblastoma cell lines, emphasizing the importance of structural modifications for improved potency .
  • Antimicrobial Efficacy Assessment : Another study focused on the synthesis and evaluation of thiazole derivatives for their antibacterial properties found that modifications in the benzoyl group significantly influenced their effectiveness against common pathogens, suggesting a pathway for developing new antimicrobial agents .

Properties

IUPAC Name

N-(5-benzoyl-4-phenyl-1,3-thiazol-2-yl)-3-methylsulfonylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H18N2O4S2/c1-32(29,30)19-14-8-13-18(15-19)23(28)26-24-25-20(16-9-4-2-5-10-16)22(31-24)21(27)17-11-6-3-7-12-17/h2-15H,1H3,(H,25,26,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CXBBLTSTBQLOGM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C1=CC=CC(=C1)C(=O)NC2=NC(=C(S2)C(=O)C3=CC=CC=C3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H18N2O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

462.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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